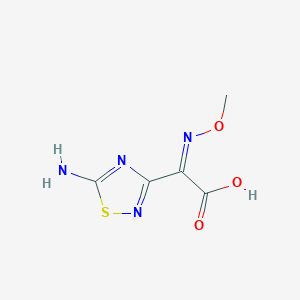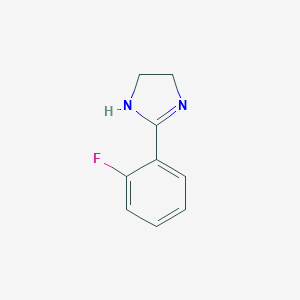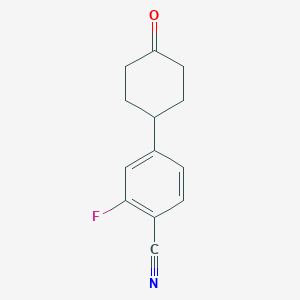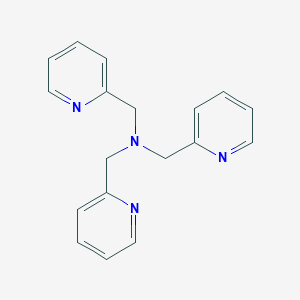
3-Bromo-6-chloroquinoline
Overview
Description
3-Bromo-6-chloroquinoline: is a heterocyclic aromatic organic compound with the molecular formula C9H5BrClN . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. The presence of both bromine and chlorine atoms in the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-6-chloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 6-chloroquinoline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete bromination.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts such as iron or copper salts can also enhance the efficiency of the halogenation process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-6-chloroquinoline can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Major Products:
Substitution: Formation of 3-amino-6-chloroquinoline or 3-thio-6-chloroquinoline.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-Bromo-6-chlorodihydroquinoline.
Scientific Research Applications
Chemistry:
3-Bromo-6-chloroquinoline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is used to study the effects of halogenated quinoline derivatives on biological systems. It is often employed in the development of new antimicrobial and anticancer agents.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its derivatives have shown promise as inhibitors of certain kinases and other enzymes involved in disease pathways.
Industry:
In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloroquinoline and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making these compounds potential anticancer agents.
Comparison with Similar Compounds
- 3-Bromoquinoline
- 6-Chloroquinoline
- 3,6-Dibromoquinoline
- 3,6-Dichloroquinoline
Comparison:
3-Bromo-6-chloroquinoline is unique due to the presence of both bromine and chlorine atoms on the quinoline ring. This dual halogenation provides distinct reactivity patterns compared to its mono-halogenated counterparts. For instance, 3-Bromoquinoline and 6-Chloroquinoline may undergo similar reactions, but the presence of both halogens in this compound allows for more diverse chemical transformations and applications.
Properties
IUPAC Name |
3-bromo-6-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPZVVMRXUNRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572186 | |
| Record name | 3-Bromo-6-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-65-3 | |
| Record name | 3-Bromo-6-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)






![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)
![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)


